molecular formula C13H18ClNO B3290406 [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol CAS No. 864410-80-0

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3290406
CAS No.: 864410-80-0
M. Wt: 239.74
InChI Key: HUSSNDHWKHHJRC-UHFFFAOYSA-N
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Description

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol (CAS: 1241615-19-9) is a piperidine derivative with a molecular formula of C₁₃H₁₈ClNO and a molecular weight of 240. It features a 2-chlorobenzyl group attached to the nitrogen of a piperidine ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position of the piperidine (). This compound is primarily used as a synthetic intermediate in pharmaceutical research and development (). Safety protocols for handling include the use of protective equipment (gloves, goggles) and proper disposal of waste ().

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSSNDHWKHHJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2-Chloro-benzyl)-piperidine]. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the development of new compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, piperidine derivatives, including this compound, are explored for their pharmacological activities. They are investigated for their potential use in treating various diseases, including neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituent Positions

(a) [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol
  • Structural Differences : Features an additional chloro substituent at the 6-position of the benzyl group and a hydroxymethyl group at the 3-position of the piperidine ring (vs. 2-position in the target compound) ().
  • The electron-withdrawing dichloro substitution may reduce solubility compared to the mono-chloro analog.
(b) [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1241615-19-9)
  • Structural Differences : Hydroxymethyl group at the 4-position of the piperidine ().
  • Impact : The 4-position may confer different conformational flexibility, influencing interactions with enzymes or receptors.
(c) [1-(4-Methylbenzyl)-piperidin-2-yl]-methanol (CAS: 1251236-70-0)
  • Structural Differences : A methyl group replaces the chloro substituent on the benzyl ring ().

Piperidine Derivatives with Heterocyclic Moieties

(a) [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol
  • Structural Differences : The benzyl group is replaced with a pyrimidine ring containing chloro and methylsulfanyl substituents ().
(b) Quinazoline-Based Derivatives (e.g., 9c , 9d )
  • Examples: (1-(4-((4-Methoxybenzyl)amino)quinazolin-2-yl)piperidin-2-yl)methanol (9c) (). (1-(4-((3,4-Dimethoxybenzyl)amino)quinazolin-2-yl)piperidin-2-yl)methanol (9d) ().
  • Structural Differences : A quinazoline core replaces the benzyl group, with additional methoxy substituents.
  • Impact: The quinazoline moiety increases molecular weight (e.g., 9d: ~400 g/mol) and introduces hydrogen-bonding sites via the amino and methoxy groups. These compounds are designed for pancreatic β-cell activity, highlighting the role of substituents in target specificity ().

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol C₁₃H₁₈ClNO 240 2-Cl-benzyl, 2-CH₂OH 1241615-19-9
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol C₁₃H₁₇Cl₂NO 274 2,6-Cl₂-benzyl, 3-CH₂OH Not provided
[1-(4-Methylbenzyl)-piperidin-2-yl]-methanol C₁₄H₂₁NO 219 4-CH₃-benzyl, 2-CH₂OH 1251236-70-0
Compound 9c (Quinazoline derivative) C₂₃H₂₇ClN₄O₂ 434 Quinazoline core, 4-OCH₃-benzylamino Not provided

Biological Activity

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a chlorobenzyl group and a hydroxymethyl substituent, which contribute to its unique pharmacological profile. Research indicates its potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to various receptors or enzymes, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the specific biological context and the molecular structure of the compound itself.

Antimicrobial Activity

Studies have shown that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

Research indicates that this compound may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Its structural features may enhance its interaction with cancer cell receptors, promoting cytotoxic effects against tumor cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound Name Structure Type Biological Activity
1-(4-Chlorobenzyl)-piperidin-2-olPiperidine derivativeAntidepressant
1-(3,4-Dichlorobenzyl)-piperidin-2-onePiperidine derivativeAntimicrobial
1-(Benzyl)-piperidin-2-onePiperidine derivativeAnalgesic
This compound Piperidine derivative Antimicrobial, Antiviral, Anticancer

The presence of the chlorobenzyl and hydroxymethyl groups in this compound enhances its binding affinity and selectivity for certain biological targets compared to other derivatives.

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated various piperidine derivatives' antibacterial properties against multiple bacterial strains. The findings indicated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections caused by multidrug-resistant pathogens .
  • Anticancer Research : In another study, researchers investigated the effects of piperidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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